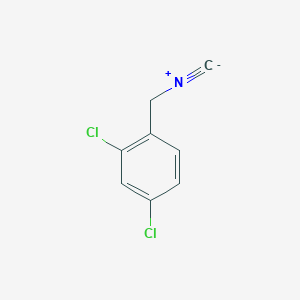

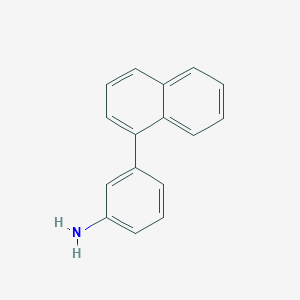

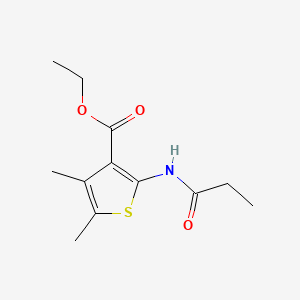

![molecular formula C10H7BrO2S B3152233 Methyl 5-bromobenzo[b]thiophene-3-carboxylate CAS No. 7312-25-6](/img/structure/B3152233.png)

Methyl 5-bromobenzo[b]thiophene-3-carboxylate

概要

説明

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 5-bromobenzo[b]thiophene-3-carboxylate”, has been a topic of interest in recent years . One method involves the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH . Another method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H7BrO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 .Chemical Reactions Analysis

Thiophene-based analogs, such as “this compound”, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 271.13 g/mol. The compound is a solid at room temperature .科学的研究の応用

Synthesis and Chemical Reactions

Methyl 5-bromobenzo[b]thiophene-3-carboxylate, a benzo[b]thiophene derivative, is utilized in various chemical synthesis processes. Its derivatives have been studied for pharmacological activities and as intermediates in the synthesis of complex organic compounds:

Derivative Synthesis and Pharmacological Study : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, has been converted into various derivatives including 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives. These derivatives have undergone preliminary pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).

Synthesis of Thienocarbazoles : The synthesis of methylated thieno[2,3-a] and [3,2-b]carbazoles was achieved through palladium-catalyzed cross-coupling and intramolecular reductive cyclization of 6-(2′-nitrophenyl)benzo[b]thiophenes, which are related to this compound (Ferreira, Queiroz, & Kirsch, 2001).

Antitubulin Agents : Functionalized 3-(α-styryl)-benzo[b]thiophenes, related to the target compound, have been synthesized and evaluated as antitubulin agents. Some compounds showed cytotoxic activity against cancer cell lines (Tréguier et al., 2014).

Halogen Migration and Reaction Selectivity

This compound's halogen component and its reactivity offer insight into the mechanisms of halogen migration in organic synthesis:

Halogen Migration in Liquid Ammonia : The treatment of similar halogeno derivatives with potassium amide in liquid ammonia showed bromine migration, which provides valuable information for understanding reaction mechanisms in organic chemistry (Bie, Plas, Geurtsen, & Nijdam, 2010).

"Abnormal" Bromination Reaction Selectivity : The study of 5-diarylamino-2-methylbenzo[b]thiophene revealed an "abnormal" bromination selectivity, which is crucial for understanding the electron structure and reaction dynamics in similar compounds (Wu, Pang, Tan, & Meng, 2013).

Safety and Hazards

将来の方向性

Thiophene-based compounds, such as “Methyl 5-bromobenzo[b]thiophene-3-carboxylate”, have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用機序

Target of Action

Similar compounds have been used in the preparation of kinase inhibitors , suggesting that kinases could be potential targets.

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of kinase inhibitors . Kinase inhibitors typically work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways within the cell .

Biochemical Pathways

If we consider its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell growth, division, and death .

Result of Action

If it acts as a kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to effects such as inhibited cell growth or induced cell death .

生化学分析

Biochemical Properties

Methyl 5-bromobenzo[b]thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in the regulation of gene expression, thereby influencing cellular functions at the genetic level .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. By doing so, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby disrupting the phosphorylation of target proteins. This inhibition can lead to changes in cell signaling pathways and ultimately affect cellular functions. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been observed to cause changes in cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at certain concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances. This metabolism can lead to the formation of reactive intermediates that can further interact with cellular components, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution within tissues can also affect its overall biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

methyl 5-bromo-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2S/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNZVRWWWOWDRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254589 | |

| Record name | Methyl 5-bromobenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7312-25-6 | |

| Record name | Methyl 5-bromobenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7312-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromobenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

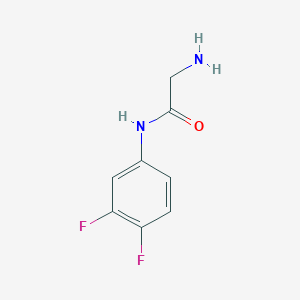

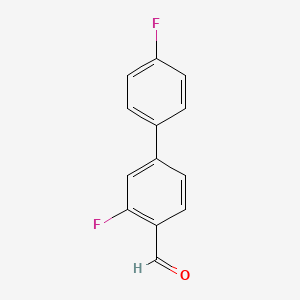

![4-Bromobicyclo[2.2.2]octan-1-ol](/img/structure/B3152167.png)

![(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate](/img/structure/B3152182.png)

![{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine](/img/structure/B3152215.png)